2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester
CAS No.: 2377610-91-6
Cat. No.: VC7058772
Molecular Formula: C20H30BNO4S
Molecular Weight: 391.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377610-91-6 |
|---|---|
| Molecular Formula | C20H30BNO4S |
| Molecular Weight | 391.33 |
| IUPAC Name | tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-14(13-22)27-16-11-9-8-10-15(16)21-25-19(4,5)20(6,7)26-21/h8-11,14H,12-13H2,1-7H3 |
| Standard InChI Key | NJTRZUPQELIOKB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC3CN(C3)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate, reflects its intricate architecture. Key features include:
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Boronic ester group: The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its reactivity in cross-coupling reactions.
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Azetidine ring: A four-membered nitrogen-containing ring protected by a tert-butoxycarbonyl (BOC) group, which prevents unwanted side reactions during synthesis.
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Thioether bridge: A sulfur atom links the azetidine and phenylboronic ester moieties, contributing to the compound’s conformational rigidity .
The SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC3CN(C3)C(=O)OC(C)(C)C and InChIKey NJTRZUPQELIOKB-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry.
Physicochemical Characteristics
While solubility data remain unspecified, the compound’s molecular weight (391.33 g/mol) and lipophilic groups (e.g., BOC, pinacol ester) suggest moderate solubility in organic solvents like dichloromethane or tetrahydrofuran . Its stability under inert atmospheres is typical for boronic esters, though moisture-sensitive handling is advised.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₀BNO₄S |
| Molecular Weight | 391.33 g/mol |
| CAS Number | 2377610-91-6 |
| IUPAC Name | tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate |
| Key Functional Groups | Boronic ester, BOC, azetidine, thioether |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The pinacol ester moiety enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides under palladium catalysis. For example:
This reactivity is critical for constructing biaryl structures in pharmaceuticals and agrochemicals.
Medicinal Chemistry Intermediates
The BOC-protected azetidine ring is a versatile building block for nitrogen-containing heterocycles, which are prevalent in drug candidates. For instance, azetidines are explored as bioisosteres for piperidines in kinase inhibitors .
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